3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Epmedin B is primarily extracted from the Epimedium plant. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The plant material is first dried and ground into a fine powder. This powder is then subjected to solvent extraction using solvents like ethanol or methanol. The extract is concentrated and purified using techniques such as column chromatography and recrystallization .
Industrial Production Methods
Industrial production of Epmedin B involves large-scale extraction from Epimedium plants. The process is similar to laboratory extraction but on a larger scale. Advanced techniques like supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Epmedin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or for further research .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Epmedin B can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Epmedin B has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.
Biology: Studied for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Investigated for its potential in treating osteoporosis, cardiovascular diseases, and cancer.
Industry: Utilized in the development of dietary supplements and herbal medicines.
Mechanism of Action
Epmedin B exerts its effects through various molecular targets and pathways. It is known to interact with estrogen receptors, promoting bone formation and inhibiting bone resorption, which is beneficial in treating osteoporosis. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Epmedin B is often compared with other flavonoids found in Epimedium, such as Epimedin A, Epimedin C, and Icariin. While all these compounds share similar structures and biological activities, Epmedin B is unique due to its higher potency in promoting bone health and its distinct molecular interactions .
List of Similar Compounds
- Epimedin A
- Epimedin C
- Icariin
- Baohuoside I
- Icaritin
Properties
IUPAC Name |
3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-37-31(49)28(46)26(44)22(12-39)54-37)11-19(40)23-27(45)34(32(55-33(18)23)16-6-8-17(50-4)9-7-16)56-38-35(29(47)24(42)15(3)52-38)57-36-30(48)25(43)20(41)13-51-36/h5-9,11,15,20,22,24-26,28-31,35-44,46-49H,10,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZZCFAOOWZSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(CO6)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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